[3-(methylamino)oxan-3-yl]methanol
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Overview
Description
[3-(methylamino)oxan-3-yl]methanol is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2. The purity is usually 95.
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Preparation Methods
Synthetic Routes: : A common synthetic route involves the reaction of 3-chloropropan-1-ol with sodium methoxide to form 3-methyloxan-3-yl methanol. Introducing the methylamino group requires further treatment with methylamine under controlled conditions.
Industrial Production: : Industrial preparation often employs catalytic hydrogenation techniques to ensure a high yield of the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : When exposed to strong oxidizing agents, it can form the corresponding carboxylic acid.
Reduction: : Reduction can lead to the formation of secondary amines.
Substitution: : It readily undergoes nucleophilic substitution, especially at the methylamino group.
Common Reagents: : Hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions.
Major Products: : Carboxylic acids from oxidation, secondary amines from reduction, and substituted methanol derivatives from substitution.
Scientific Research Applications: This compound is highly valuable in scientific research due to its versatility:
Chemistry: : It acts as an intermediate in the synthesis of more complex molecules.
Biology: : Used in the development of biochemical assays.
Medicine: : Investigated for its potential as a drug precursor.
Industry: : Utilized in the production of specialty chemicals.
Mechanism of Action: The compound exerts its effects through interaction with cellular structures, often acting as a substrate in enzymatic reactions. Its molecular targets include various enzyme active sites where it can bind and induce catalytic activity.
Comparison with Similar Compounds: Compared to similar compounds such as 3-(ethylamino)oxan-3-yl methanol and 3-(propylamino)oxan-3-yl methanol, [3-(methylamino)oxan-3-yl]methanol is distinguished by its unique reactivity due to the presence of the methylamino group. This makes it more reactive in substitution reactions compared to its ethyl and propyl counterparts.
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Properties
CAS No. |
1342450-33-2 |
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Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.